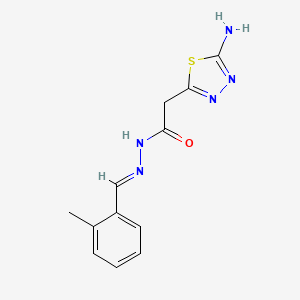
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. MPPE is a potent and selective agonist for the 5-HT2A receptor, which is a serotonin receptor subtype. This receptor is involved in various physiological and psychological processes, including mood regulation, perception, and cognition. The purpose of
Mécanisme D'action
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine is a selective agonist for the 5-HT2A receptor. When it binds to this receptor, it activates a signaling cascade that results in various physiological and psychological effects. The 5-HT2A receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and glutamate. Activation of this receptor can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and glutamate. It has also been shown to increase the activity of various brain regions, including the prefrontal cortex and the hippocampus. These effects can lead to changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has several advantages for lab experiments. It is a potent and selective agonist for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and psychological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine in lab experiments. It is a psychoactive drug, which means that it can affect the behavior and cognition of experimental subjects. This can make it difficult to interpret the results of experiments that use 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. Additionally, 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has not been extensively studied in humans, which limits its applicability to human research.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. One direction is to investigate the effects of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine on different brain regions and neurotransmitter systems. This could help to elucidate the specific mechanisms by which 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine produces its effects. Another direction is to investigate the potential therapeutic applications of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine. It has been suggested that 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine could be useful in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, future research could investigate the safety and toxicity of 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine, particularly in humans. This would be necessary before 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine could be considered for clinical use.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been used for scientific research purposes, particularly in the field of neuroscience. It has been used to study the role of the 5-HT2A receptor in various physiological and psychological processes. 2-(2-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine has been used in animal studies to investigate the effects of 5-HT2A receptor activation on behavior, cognition, and perception. It has also been used in human studies to investigate the effects of 5-HT2A receptor activation on mood and perception.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-7-3-2-6-14(15)8-10-17-12-13-5-4-9-16-11-13/h2-7,9,11,17H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJIDXXLHUFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863245.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)


![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)

![2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3863301.png)
![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3863303.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)
![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)

![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-pyridinecarbohydrazide](/img/structure/B3863334.png)